molecular formula C17H19Cl2N B3024764 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride CAS No. 1171660-10-8

4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride

Cat. No.: B3024764
CAS No.: 1171660-10-8
M. Wt: 308.2 g/mol
InChI Key: NVRAYISUJJCHFG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride is a chemical compound with the molecular formula C17H20Cl2N. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with phenylmagnesium bromide to form 4-chlorophenylphenylmethanol. This intermediate is then reacted with piperidine in the presence of a dehydrating agent such as thionyl chloride to yield 4-(4-Chlorophenyl)-4-phenylpiperidine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Research: The compound is used in studies related to receptor binding and neurotransmitter activity.

    Industrial Applications: It serves as a precursor for the synthesis of other chemical compounds used in various industries, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine hydrochloride
  • 4-(4-Chlorophenyl)-4-methylpiperidine hydrochloride
  • 4-(4-Chlorophenyl)-4-ethylpiperidine hydrochloride

Uniqueness

4-(4-Chlorophenyl)-4-phenylpiperidine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both chlorophenyl and phenyl groups attached to the piperidine ring enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-phenylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN.ClH/c18-16-8-6-15(7-9-16)17(10-12-19-13-11-17)14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRAYISUJJCHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589985
Record name 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171660-10-8
Record name 4-(4-Chlorophenyl)-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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